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Compound of Interest

Compound Name: 4-Bromoindole

Cat. No.: B015604 Get Quote

An In-depth Technical Guide to 4-Bromoindole: Properties, Synthetic Applications, and

Biological Relevance

Introduction
4-Bromoindole is a halogenated derivative of indole, a heterocyclic aromatic compound. Its

unique structure, featuring a bromine atom at the 4-position of the indole ring, makes it a

versatile and valuable building block in organic synthesis and medicinal chemistry. The

presence of the bromine atom provides a reactive handle for various cross-coupling reactions,

enabling the construction of complex molecular architectures. This guide provides a

comprehensive overview of the physicochemical properties of 4-Bromoindole, detailed

experimental protocols for its application in key synthetic transformations, and its relevance as

a modulator of important biological pathways.

Core Properties of 4-Bromoindole
4-Bromoindole is a compound of significant interest due to its utility as a synthetic

intermediate.[1] Its molecular formula is C₈H₆BrN, and it has a molecular weight of

approximately 196.04 to 196.05 g/mol .[1][2][3][4] This compound typically appears as a light

yellow to brown liquid or a white to off-white solid.[1][5]

Physicochemical Data Summary
The key quantitative properties of 4-Bromoindole are summarized in the table below for easy

reference.
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Property Value Source(s)

Molecular Formula C₈H₆BrN [1][2][3]

Molecular Weight 196.044 g/mol [2]

Exact Mass 194.968353 u [2][3]

Density 1.563 - 1.7 g/cm³ [2][6]

Melting Point 15 - 17 °C [2][4]

Boiling Point 283 - 316.9 °C [2][6]

Flash Point 110 - 145.5 °C [2][4]

Refractive Index n20/D 1.655 [6]

Key Applications in Research and Development
4-Bromoindole serves as a crucial starting material in the synthesis of a wide array of complex

molecules and biologically active compounds. Its applications span pharmaceutical

development, particularly for neurological disorders and potential anti-cancer agents, as well as

materials science.[1] It is notably used in the total synthesis of marine alkaloids like

dictyodendrin B and is studied for its potential as an inhibitor of Glycogen Synthase Kinase-3

(GSK-3).[2][7][8]

Experimental Protocols
The utility of 4-Bromoindole is primarily demonstrated through its participation in palladium-

catalyzed cross-coupling reactions and its interaction with biological targets. Below are detailed

methodologies for representative experimental procedures.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction that

couples an organoboron compound with an organic halide.[9] The bromine atom on 4-
Bromoindole makes it an excellent substrate for this transformation.

Objective: To couple 4-Bromoindole with an arylboronic acid to form a 4-arylindole derivative.
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Materials:

4-Bromoindole

Arylboronic acid (e.g., Phenylboronic acid)

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride,

Pd(dppf)Cl₂)

Base (e.g., Potassium carbonate, K₂CO₃)

Anhydrous solvent (e.g., Dimethoxyethane, DME)

Water (degassed)

Schlenk flask or similar reaction vessel

Inert gas supply (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromoindole (1.0 mmol,

1.0 eq), the arylboronic acid (1.2-2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂,

0.02-0.10 mmol).[10]

Add the base (e.g., K₂CO₃, 2.0-3.0 mmol).

Add the degassed solvent system, typically a mixture of an organic solvent like DME or 1,4-

dioxane and water.[4][10]

Stir the reaction mixture under the inert atmosphere.

Heat the mixture to 80-100 °C and maintain for 2-24 hours.[4][10] Monitor the reaction

progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with

water and brine.[4]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 4-

arylindole.[4]

Sonogashira Cross-Coupling Reaction
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes.[8]

Objective: To couple 4-Bromoindole with a terminal alkyne to synthesize a 4-alkynylindole.

Materials:

4-Bromoindole

Terminal alkyne

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), Pd(PPh₃)₂Cl₂)

Copper(I) co-catalyst (e.g., Copper(I) iodide, CuI)

Base (e.g., Diisopropylamine or Triethylamine)

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Inert gas supply (Argon or Nitrogen)

Procedure:

In a suitable reaction vessel under an inert atmosphere, dissolve 4-Bromoindole (1.0 eq) in

the anhydrous solvent (e.g., THF).[7]

To the stirred solution, sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq),

the copper(I) co-catalyst (e.g., CuI, 0.025 eq), and the base (e.g., diisopropylamine, 7.0 eq).
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[7]

Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.[6][7]

Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the

reaction is slow.[6]

Monitor the reaction progress by TLC until the starting material is consumed.[6]

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter

through a pad of Celite® to remove the catalyst residues.[6][7]

Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride

(NH₄Cl) and brine.[6][7]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the 4-

alkynylindole.[7]

In Vitro GSK-3β Kinase Inhibition Assay
4-Bromoindole derivatives have been investigated as potential GSK-3 inhibitors.[8] An in vitro

kinase assay is essential to quantify the inhibitory activity of such compounds. The ADP-Glo™

Kinase Assay is a common method that measures the amount of ADP produced, which is

proportional to kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 4-Bromoindole
derivative against GSK-3β.

Materials:

Recombinant human GSK-3β enzyme

GSK-3β peptide substrate

ATP solution
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4-Bromoindole derivative (test inhibitor) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

384-well assay plates

Luminometer

Procedure:

Enzyme Titration: First, determine the optimal concentration of GSK-3β enzyme that yields a

robust signal in the linear range of the assay.

Inhibitor Preparation: Prepare serial dilutions of the 4-Bromoindole derivative in DMSO.

Reaction Setup: In a 384-well plate, add the following components:

1 µL of the test inhibitor dilution (or DMSO for control).[11]

2 µL of GSK-3β enzyme at the predetermined optimal concentration.[11]

2 µL of a substrate/ATP mixture.[11]

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase

reaction to proceed.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[11]

Incubate at room temperature for 40 minutes.[11]

Luminescence Generation:

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to

ATP and produce a luminescent signal.[11]
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Incubate at room temperature for 30 minutes.[11]

Data Acquisition: Record the luminescence signal using a plate-reading luminometer.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex relationships in chemical reactions and

biological pathways. The following sections provide visualizations created using the DOT

language.

Suzuki-Miyaura Coupling Workflow
This diagram illustrates the key steps and components involved in a typical Suzuki-Miyaura

cross-coupling reaction.
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Sonogashira Coupling Workflow
This diagram outlines the general workflow for a Sonogashira coupling, highlighting the dual

catalytic system.
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Wnt/β-Catenin Signaling Pathway and GSK-3 Inhibition
GSK-3 is a critical kinase in several signaling pathways.[12] In the canonical Wnt pathway,

GSK-3 is part of a "destruction complex" that targets β-catenin for degradation. Inhibition of

GSK-3, a potential role for 4-Bromoindole derivatives, leads to the stabilization of β-catenin.

[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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